molecular formula C11H12ClNO2 B8474649 3-Benzyl-5-chloromethyl-2-oxazolidinone

3-Benzyl-5-chloromethyl-2-oxazolidinone

Cat. No.: B8474649
M. Wt: 225.67 g/mol
InChI Key: SKDXQXIPVWLQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Oxazolidinone Scaffolds in Modern Organic Synthesis

Oxazolidinones are a class of five-membered heterocyclic compounds that incorporate both nitrogen and oxygen atoms in their ring structure. nih.gov This structural motif has proven to be of considerable importance in the field of modern organic synthesis. Oxazolidinone scaffolds are recognized for their wide-ranging applications, from being integral components in medicinal chemistry to serving as chiral auxiliaries in asymmetric synthesis. researchgate.net Their utility is demonstrated by their presence in various biologically active molecules and their role in facilitating the stereoselective construction of complex chemical structures. researchgate.netnih.gov The stability and defined stereochemistry of the oxazolidinone ring make it a reliable platform for introducing chirality and functional group diversity.

The 2-Oxazolidinone (B127357) Motif as a Versatile Synthetic Intermediate

Among the possible structural isomers of oxazolidinone, the 2-oxazolidinone motif is the most extensively studied and utilized in drug discovery and organic synthesis. nih.govrsc.org This specific arrangement, where a carbonyl group is positioned between the ring's oxygen and nitrogen atoms, provides a unique combination of chemical stability and reactivity. The 2-oxazolidinone structure acts as a versatile synthetic intermediate, particularly in the stereoselective synthesis of amino-containing compounds. acs.orgacs.orgnih.gov For instance, ring-fused 2,3-oxazolidinone derivatives of sugars have been shown to be effective intermediates for the stereoselective synthesis of oligosaccharides. acs.orgacs.org The predictable reactivity of the 2-oxazolidinone core allows for controlled chemical transformations, making it a valuable tool for synthetic chemists.

Contextualization of 3-Benzyl-5-chloromethyl-2-oxazolidinone within the Oxazolidinone Class

This compound is a specific derivative within the broader class of 2-oxazolidinones. Its structure is characterized by two key functional groups attached to the core ring: a benzyl (B1604629) group on the nitrogen atom (position 3) and a chloromethyl group at position 5. The presence of the benzyl group provides steric bulk and influences the molecule's electronic properties, while the chloromethyl group at the stereocenter is a reactive site, making the compound a valuable electrophilic building block. This functionalization allows it to serve as a precursor for a variety of other molecules, particularly in the synthesis of chiral amines and other complex organic structures. bioorg.org

One documented synthesis of this compound involves the reaction of 3-benzyl-5-hydroxymethyl-2-oxazolidinone with a chlorinating agent such as thionyl chloride. prepchem.com This conversion highlights its role as a functionalized intermediate derived from a more basic oxazolidinone precursor.

Table 1: Synthesis of this compound

Reactant Reagent Solvent Conditions Yield
3-Benzyl-5-hydroxymethyl-2-oxazolidinone Thionyl chloride Chloroform Reflux, 3 hours 81%

Data sourced from a representative synthetic procedure. prepchem.com

Table 2: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C11H12ClNO2
Boiling Point 176°-178° C at 0.1 mm Hg prepchem.com
Appearance Liquid prepchem.com

This table presents key physical data for the compound.

The specific combination of the stable 2-oxazolidinone core with the benzyl and reactive chloromethyl groups positions this compound as a useful and specific intermediate in multi-step organic syntheses. bioorg.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

3-benzyl-5-(chloromethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H12ClNO2/c12-6-10-8-13(11(14)15-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

SKDXQXIPVWLQPY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1CC2=CC=CC=C2)CCl

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations

Proposed Cyclization Pathways in Oxazolidinone Ring Formation

The construction of the 5-membered oxazolidinone ring is a critical step in the synthesis of this compound class. Various mechanistic proposals have been put forth, primarily centering on intramolecular cyclization events.

The formation of the oxazolidinone ring is often achieved through an intramolecular nucleophilic cyclization. In the context of the catalytic coupling of aziridines and carbon dioxide, quantum mechanical calculations have shed light on this process. The reaction is believed to proceed via a synchronous, concerted mechanism involving the opening of the three-membered aziridine (B145994) ring and the simultaneous closure of the five-membered oxazolidinone ring.

Another pathway involves the π-activation of a triple bond by an electrophile like iodine. This activation facilitates an intramolecular addition of an oxygen atom nucleophile (e.g., from an ester or carbamate (B1207046) group) onto the alkyne. This is followed by a subsequent reaction to yield the cyclized product. For precursors derived from allylic amines, the cyclization typically involves the intramolecular attack of a carbamate's oxygen atom onto an activated alkene, forming the heterocyclic ring.

In studies on the (salen)Cr-catalyzed coupling of CO2 with phenyl-substituted aziridines, it was found that the reaction exhibits high selectivity for the 5-substituted oxazolidinone product. This selectivity is attributed to the preferential nucleophilic attack that leads to the opening of the more substituted C–N bond of the aziridine ring, which possesses a greater carbocationic character.

Quantum chemical calculations have provided deeper insight into the precise nature of the cyclization process, particularly in the reaction of epoxides with isocyanates. These computational studies suggest that the formation of the oxazolidinone ring does not occur through a simple stepwise mechanism but rather via an asynchronous concerted pathway.

In this type of mechanism, the bond-forming and bond-breaking events occur within a single transition state, but not simultaneously. For instance, in the reaction of an epoxide with chlorosulfonyl isocyanate, the ring-opening of the epoxide, the nucleophilic attack of the isocyanate nitrogen, and the attack of the isocyanate oxygen occur in an asynchronous concerted fashion. Intrinsic Reaction Coordinate (IRC) calculations confirm that while the process is concerted (lacking a stable intermediate), the different electronic events are out of sync.

Computational models have been effective in explaining the experimentally observed product ratios and regioselectivity. The calculated activation barriers for different potential pathways can predict which isomeric product will be favored. For the formation of an oxazolidinone from an epoxide and an isocyanate, the transition state corresponding to the nucleophilic attack of the nitrogen onto the less sterically hindered carbon of the epoxide was found to have a significantly lower activation barrier, explaining its preferential formation.

Transition StateDescriptionRelative Gibbs Free Energy (kcal/mol)
TS1 N-attack on C2 of epoxide leading to the observed oxazolidinone0.0
TS2 N-attack on C1 of epoxide leading to an alternative oxazolidinone+4.1

Table 1: Computationally determined relative Gibbs free energies for the transition states in the formation of oxazolidinone 9f from epoxide 7f and chlorosulfonyl isocyanate, illustrating the kinetic preference for one regioisomer. Data sourced from computational studies.

Hypervalent Iodine-Mediated Halocyclisation Pathways

Hypervalent iodine (HVI) reagents have emerged as powerful tools in organic synthesis due to their unique reactivity, low toxicity, and environmental friendliness. They are particularly effective in mediating the intramolecular halocyclization of alkenes, a key strategy for accessing halogenated heterocyclic compounds like oxazolines, which are structural analogs of oxazolidinones.

The general mechanism for HVI-mediated halocyclization begins with the coordination of the HVI(III) reagent to the alkene. This coordination activates the double bond towards an intramolecular attack by a tethered nucleophile, such as the nitrogen or oxygen of an amide or carbamate. The subsequent step involves the substitution of the iodine group by a halide ion present in the solution, which delivers the halogen to the molecule and regenerates the catalyst, yielding the final halo-cyclized product.

The synthesis of fluorinated oxazolines has been successfully demonstrated using HVI reagents. For example, N-allyl carboxamides can be cyclized to form fluoromethyl-2-oxazolines using an in situ generated HVI difluoride species. A similar mechanistic pathway is inferred for the synthesis of chloromethyl oxazoline (B21484) analogues, which are closely related to the title compound.

The proposed mechanism involves several key steps:

Activation: An iodine(III) reagent, potentially generated in situ, activates the alkene of an N-allyl precursor.

Cyclization: The nitrogen atom of the amide or carbamate functional group acts as an internal nucleophile, attacking the activated alkene in a 5-exo-trig cyclization. This forms a five-membered ring intermediate that is still attached to the iodine center.

Halogenation: A chloride source in the reaction medium then displaces the iodine group, typically via an Sₙ2-type reaction, to install the chloromethyl group and furnish the final 5-(chloromethyl)-2-oxazoline product.

Detailed mechanistic studies, including the use of multinuclear NMR spectroscopy and deuterium (B1214612) labeling, have supported a pathway involving the activation of the alkene by the iodane, rather than the formation of an N-I(III) adduct. DFT modeling of the cyclization of N-allylbenzamide has further indicated that the alkene is activated by the iodine(III) species, which triggers the subsequent cyclization.

Ring-Opening Transformations of 2-Oxazolidinones

The 2-oxazolidinone (B127357) ring is not merely a synthetic target but also a versatile intermediate that can undergo various ring-opening transformations. These reactions leverage the inherent reactivity of the cyclic carbamate to generate new functional groups.

One of the most significant transformations of 2-oxazolidinones is their decarboxylative ring-opening. In this process, the oxazolidinone ring opens with the concurrent loss of carbon dioxide, effectively serving as a latent equivalent of an aziridine or a β-amino alcohol. This strategy provides a safer alternative to using toxic and carcinogenic aziridines directly.

The reaction has been effectively applied to the synthesis of β-chalcogen amines through a regioselective ring-opening promoted by in situ generated chalcogenolate anions (from diselenides, ditellurides, or disulfides). The mechanism is thought to involve the nucleophilic attack of the chalcogenolate anion at the C5 position of the oxazolidinone ring, leading to ring-opening. A subsequent protonation step, often facilitated by a proton source like water, promotes the elimination of CO₂ to yield the final product. The crucial role of a proton source was demonstrated when switching from 95% ethanol (B145695) to absolute ethanol drastically decreased the product yield, which was restored upon the addition of a small amount of water.

N-Acyl-2-oxazolidinones can also undergo a decarboxylative isomerization to form 2-oxazolines. This transformation can be achieved under mild conditions using lithium iodide and an amine base, avoiding harsher methods or metal catalysts.

N-Substituent (Oxazolidinone)Chalcogen SourceProductYield (%)
HDiphenyl diselenide2-(Phenylselanyl)ethan-1-amine89
HDiphenyl ditelluride2-(Phenyltellanyl)ethan-1-amine85
HDiphenyl disulfide2-(Phenylthio)ethan-1-amine48
AllylDiphenyl diselenideN-Allyl-2-(phenylselanyl)ethan-1-amine91
Benzyl (B1604629)Diphenyl diselenideN-Benzyl-2-(phenylselanyl)ethan-1-amine

Catalytic Hydrogenation of the Oxazolidinone Ring System

Catalytic hydrogenation is a fundamental chemical process that adds hydrogen across double bonds or can induce the cleavage of certain chemical bonds, typically in the presence of a metal catalyst. tcichemicals.com For the oxazolidinone ring system, this reaction can be envisioned to proceed via cleavage of the N-benzyl group or saturation of the aromatic ring, depending on the catalyst and reaction conditions.

The mechanism of catalytic hydrogenation generally occurs on the surface of a solid metal catalyst, such as palladium on carbon (Pd/C). youtube.com The process begins with the adsorption of molecular hydrogen onto the metal surface, where the H-H bond is weakened and cleaved, forming metal-hydride bonds. youtube.com The oxazolidinone substrate then adsorbs onto the catalyst surface.

In the context of a compound like 3-Benzyl-5-chloromethyl-2-oxazolidinone, the benzyl group is susceptible to hydrogenolysis. The reaction involves the oxidative addition of a C-N bond to the metal surface, followed by reaction with the surface hydrides to cleave the bond, yielding toluene (B28343) and the de-benzylated oxazolidinone.

Alternatively, under different conditions, the benzene (B151609) ring of the benzyl group can be hydrogenated. The aromatic ring associates with the metal surface, and the adsorbed hydrogen atoms are sequentially transferred to the carbons of the ring, breaking the double bonds and resulting in a cyclohexylmethyl substituent. youtube.com The choice between hydrogenolysis and ring saturation is influenced by factors such as the catalyst type, solvent, temperature, and pressure.

While direct hydrogenation of the oxazolidinone ring itself to open the ring is less common under standard catalytic hydrogenation conditions, related heterocyclic systems can be hydrogenated. For instance, 2-oxazolones can be enantioselectively hydrogenated to form optically active 2-oxazolidinone derivatives using Ruthenium(II)–NHC catalyst systems. nih.gov This process demonstrates the utility of catalytic hydrogenation in creating key stereocenters in these important heterocyclic compounds. nih.gov

Palladium-Catalyzed Decarboxylative Allylation of Vinyl Oxazolidinones

Palladium-catalyzed decarboxylative reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. utexas.edu While this compound itself is not a direct substrate for this specific reaction, its vinyl analogue, 3-benzyl-5-vinyl-2-oxazolidinone, can undergo decarboxylative allylation. This transformation converts the vinyl oxazolidinone into a highly functionalized allylic amine. documentsdelivered.com

The catalytic cycle is believed to proceed through the following key steps:

Oxidative Addition : The cycle begins with the coordination of a Pd(0) catalyst to the alkene of the vinyl oxazolidinone. This is followed by oxidative addition, where the palladium inserts into the C-O bond of the oxazolidinone ring, forming a π-allylpalladium(II) intermediate.

Decarboxylation : The resulting intermediate readily loses carbon dioxide (CO2) in a decarboxylation step. This step is often irreversible and serves as a thermodynamic driving force for the reaction. The loss of CO2 generates an aza-π-allylpalladium species. rsc.orgresearchgate.net

Nucleophilic Attack : An external nucleophile then attacks the π-allyl complex. The regioselectivity and stereoselectivity of this attack can often be controlled by the choice of ligands on the palladium catalyst. documentsdelivered.com

Reductive Elimination : Following the nucleophilic attack, the desired allylic amine product is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

This methodology provides a versatile route to complex allylic amines, with mechanistic studies indicating that Z-selectivity can be achieved through the formation of a palladacycle intermediate via Pd-N chelation. documentsdelivered.com

Oxazolidinones as Latent Aziridine Equivalents in β-Chalcogen Amine Synthesis

Oxazolidinones can serve as safer, more stable precursors to structures that would otherwise be synthesized from toxic and carcinogenic aziridines. nih.govrsc.org In the synthesis of β-chalcogen amines, 2-oxazolidinones act as latent aziridine equivalents, undergoing a decarboxylative ring-opening reaction. nih.govrsc.org This strategy has been successfully employed for the preparation of β-selenoamines, β-telluroamines, and β-thioamines. nih.govrsc.org

The reaction mechanism involves the following steps:

Generation of Chalcogenolate Anions : A chalcogenolate anion is generated in situ. For example, a diaryl diselenide can be reduced with sodium borohydride (B1222165) (NaBH4) to form the corresponding selenolate anion (ArSe⁻). nih.govnsf.gov

Nucleophilic Attack and Ring Opening : The highly nucleophilic chalcogenolate anion attacks the C5 carbon of the oxazolidinone ring (the CH2 group). This results in the cleavage of the C-O bond and the opening of the five-membered ring.

Decarboxylation : The resulting intermediate is an unstable carbamate which readily undergoes decarboxylation, releasing carbon dioxide.

Protonation : Subsequent workup protonates the resulting amino-chalcogen species to yield the final β-chalcogen amine product.

This protocol has been shown to be effective for a wide range of non-activated 2-oxazolidinones, including N-benzyl substituted derivatives, providing access to structurally diverse primary and secondary β-chalcogen amines in good yields. nih.govnsf.gov

Synthesis of β-Selenoamines from N-Substituted-2-Oxazolidinones
EntryN-SubstituentDiaryl DiselenideProductYield (%)
1N-allylDiphenyl diselenide2k91
2N-benzylDiphenyl diselenide2lComparable to 91%
3N-phenylDiphenyl diselenide2m89
4N-allylBis(4-chlorophenyl) diselenide2n86
5N-benzylBis(4-chlorophenyl) diselenide2oComparable to 86%
6N-phenylBis(4-chlorophenyl) diselenide2p95

Derivatization and Functionalization Strategies for 3 Benzyl 5 Chloromethyl 2 Oxazolidinone

Chemical Transformations at the Chloromethyl Moiety (C-5 Position)

The chloromethyl group at the C-5 position is a key handle for functionalization, primarily through nucleophilic substitution reactions. The electrophilic nature of the carbon atom bonded to the chlorine allows it to react with a variety of nucleophiles, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

The reactive C-Cl bond at the C-5 position of 3-benzyl-5-chloromethyl-2-oxazolidinone is susceptible to attack by a range of nucleophiles. This classic SN2 reaction pathway allows for the straightforward introduction of various functional groups, significantly diversifying the molecular structure. Nitrogen-based nucleophiles are commonly employed in these transformations.

For instance, the reaction with potassium phthalimide (B116566) in a solvent like N,N-dimethylformamide (DMF) provides a protected primary amine via the Gabriel synthesis. orientjchem.org Subsequent deprotection, typically with hydrazine, unmasks the aminomethyl group, which can be further functionalized. orientjchem.org This two-step process is an effective method for introducing a primary amine. Other nitrogen nucleophiles, such as primary and secondary amines, can also be used to generate the corresponding aminomethyl derivatives directly. savemyexams.comlibretexts.org The lone pair on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. savemyexams.comlibretexts.org To prevent multiple alkylations, especially when using primary amines, it is often necessary to use a large excess of the amine nucleophile. savemyexams.com

The following table summarizes representative nucleophilic substitution reactions at the C-5 position.

NucleophileReagent(s)SolventResulting C-5 Functional GroupReference
PhthalimidePotassium PhthalimideDMF-CH₂-N(CO)₂C₆H₄ (Phthalimidomethyl) orientjchem.org
AmmoniaNH₃ (excess)Ethanol (B145695)-CH₂-NH₂ (Aminomethyl) savemyexams.com
Primary/Secondary AmineRNH₂ or R₂NHTHF or Acetonitrile-CH₂-NHR or -CH₂-NR₂ (Substituted aminomethyl) libretexts.org
Azide (B81097)Sodium Azide (NaN₃)DMF or DMSO-CH₂-N₃ (Azidomethyl) nih.govmdpi.com

Given that the C-5 position of the oxazolidinone ring is a stereocenter, maintaining or controlling the stereochemistry during functionalization is crucial, particularly in the synthesis of chiral molecules. The conversion of the chloromethyl group to an azidomethyl group is a synthetically important transformation, as the azide can be readily converted to an amine or participate in cycloaddition reactions.

Stereospecific synthesis of 5-azidomethyl-2-oxazolidinones can be achieved with high fidelity. The reaction of a chiral 5-chloromethyl-2-oxazolidinone (B22413) with sodium azide typically proceeds via an SN2 mechanism, which results in an inversion of configuration at the carbon center being attacked. However, in many synthetic routes, the stereocenter is established prior to the introduction of the azide. For example, a β-hydroxy carbonyl substrate can undergo a nucleophilic azidation followed by a Curtius reaction. This sequence, when using trimethylsilyl (B98337) azide, proceeds smoothly to yield the cyclic carbamate (B1207046) (oxazolidinone) as a single diastereomer, indicating a high degree of stereocontrol during the cyclization process. mdpi.com

Another stereoselective strategy involves the use of a chiral precursor that already contains the desired stereochemistry. For example, chiral amino alcohols can be converted into azidoformates, which then undergo thermal intramolecular aziridination to form a bicyclic aziridine (B145994) intermediate. nih.gov Subsequent regioselective ring-opening of the aziridine with a nucleophile, followed by deprotection, yields the desired 4,5-disubstituted oxazolidinone while preserving the stereochemical integrity established early in the synthesis. nih.gov These methods highlight that stereoselectivity is often dictated by the synthetic route and the nature of the intermediates rather than just the final substitution step.

Synthetic Manipulations at the N-Benzyl Position (N-3 Position)

The N-benzyl group serves as a common protecting group for the oxazolidinone nitrogen, but its modification or replacement is a key strategy for creating analogues with different properties. Manipulations at this position typically involve either the complete removal of the benzyl (B1604629) group (debenzylation) to allow for the introduction of new substituents, or direct N-arylation/alkylation of an unprotected oxazolidinone core.

The introduction of alkyl and aryl substituents on the nitrogen of the 2-oxazolidinone (B127357) ring is a cornerstone for building molecular diversity. nih.gov While the title compound is already N-benzylated, understanding these general N-functionalization strategies is key to its synthetic utility.

N-Alkylation: The N-benzyl group itself is typically introduced by reacting the parent 2-oxazolidinone with a benzyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF). mdpi.com This general procedure can be adapted for the introduction of other N-alkyl groups.

N-Arylation: Modern cross-coupling methodologies are frequently employed for N-arylation.

Ullmann Condensation: This classic copper-catalyzed reaction involves coupling the oxazolidinone nitrogen with an aryl halide. wikipedia.org Modern variations of this reaction can be performed under milder conditions using copper salts (e.g., CuI) and various ligands, such as diamines. researchgate.netnih.gov Ligand-free methods using diaryliodonium salts as the aryl source have also been developed, broadening the scope for hindered oxazolidinones. researchgate.netchemrxiv.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of the oxazolidinone nitrogen with a wide range of aryl bromides, chlorides, and triflates using a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.netresearchgate.net

Debenzylation: A critical manipulation is the removal of the N-benzyl group, which unmasks the N-H functionality for further derivatization. Standard hydrogenolysis (e.g., H₂, Pd/C) is a common method, but it may not be compatible with other reducible functional groups in the molecule. researchgate.net Alternative, base-promoted methods, such as using potassium tert-butoxide (KOtBu) in DMSO with an oxygen source, can efficiently cleave the N-benzyl bond without affecting other sensitive groups. researchgate.net Acid-facilitated hydrogenolysis has also been reported as an effective deprotection strategy. nih.gov

The table below outlines common strategies for N-functionalization.

TransformationMethodTypical ReagentsReference
N-AlkylationNucleophilic SubstitutionAlkyl halide, NaH, THF mdpi.com
N-ArylationUllmann CondensationAryl halide, CuI, Base (e.g., K₂CO₃), Ligand wikipedia.orgresearchgate.netnih.gov
N-ArylationBuchwald-Hartwig AminationAryl halide, Pd catalyst, Phosphine ligand, Base wikipedia.orgorganic-chemistry.orgresearchgate.net
N-DebenzylationHydrogenolysisH₂, Pd/C or Pd(OH)₂/C researchgate.netnih.gov
N-DebenzylationBase-Promoted OxidationKOtBu, DMSO, O₂ researchgate.net

The synthesis of N-aryl oxazolidinones, where the aryl group contains various substituents or is a heteroaromatic system, is of significant interest in medicinal chemistry. nih.gov The cross-coupling reactions mentioned previously are well-suited for this purpose due to their broad functional group tolerance.

The Ullmann and Buchwald-Hartwig reactions allow for the coupling of oxazolidinones with a diverse array of functionalized aryl and heteroaryl halides. researchgate.netresearchgate.net For example, copper-catalyzed N-arylation has been used to couple oxazolidinones with bromoiodoarenes chemoselectively. nih.gov Similarly, the Buchwald-Hartwig amination provides a robust route for synthesizing N-aryl and N-heteroaryl derivatives, which is exemplified in the synthesis of various biologically active agents. researchgate.netxjtlu.edu.cn The choice of catalyst, ligand, and reaction conditions is critical to achieving high yields and accommodating sensitive functional groups on the aromatic or heteroaromatic ring. organic-chemistry.org This versatility enables the creation of large libraries of compounds with systematically varied electronic and steric properties at the N-3 position.

3 Benzyl 5 Chloromethyl 2 Oxazolidinone As a Chiral Building Block in Asymmetric Synthesis

Applications in Enantiopure Molecule Synthesis

Chiral building blocks are enantiomerically pure molecules used as starting materials for the synthesis of more complex chiral compounds. 3-Benzyl-5-chloromethyl-2-oxazolidinone serves as an excellent example, providing a rigid heterocyclic framework with a defined stereocenter and a reactive functional group that allows for further elaboration.

The primary utility of this compound as a building block lies in the reactivity of the chloromethyl group at the C-5 position. This group acts as an electrophilic handle, allowing for nucleophilic substitution reactions. By reacting the compound with various nucleophiles, the chloride can be displaced to introduce a wide range of substituents at the 5-position, all while preserving the original stereochemistry. This strategy provides a straightforward route to a library of enantiomerically pure 5-substituted oxazolidinones. bioorg.orgnih.gov

These newly synthesized 5-substituted oxazolidinones are themselves valuable intermediates in medicinal chemistry and organic synthesis. bioorg.orgnih.gov For instance, this approach is crucial for creating analogues of pharmacologically active compounds where the substituent at the C-5 position is key to biological activity.

Role as a Chiral Auxiliary

While this compound is primarily a chiral building block, the broader class of oxazolidinones, particularly those developed by David A. Evans, are renowned for their role as chiral auxiliaries. wikipedia.org A chiral auxiliary is a group temporarily incorporated into a molecule to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org Oxazolidinone auxiliaries are widely applied in stereoselective alkylations, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. wikipedia.orgresearchgate.net

One of the most powerful applications of oxazolidinone auxiliaries is in the diastereoselective alkylation of enolates. wikipedia.org The process typically involves three main steps:

Acylation: The nitrogen of the oxazolidinone auxiliary is acylated with an acyl chloride or anhydride to form an N-acyl imide. wikipedia.org

Enolate Formation: The resulting imide is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to selectively form a (Z)-enolate. The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, planar conformation. acs.orgacs.org

Alkylation: An electrophile, such as an alkyl halide, then approaches the enolate. The bulky substituent on the auxiliary (typically at the C-4 position) sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. wikipedia.orgacs.org This results in the formation of a new carbon-carbon bond with a high degree of stereocontrol. acs.orgnih.gov

Finally, the alkylated acyl group is cleaved from the auxiliary, yielding an enantiomerically enriched carboxylic acid, alcohol, or aldehyde, and the auxiliary can be recovered. acs.orgwilliams.edu

N-Acyl GroupBaseElectrophile (R-X)Diastereomeric Ratio (d.r.)Reference
PropionylNaN(TMS)₂Allyl iodide98:2 acs.org
PhenylacetylZrCp₂Cl₂ / LiHMDStert-Butyl bromide>95:5 nih.gov
PropionylLDABenzyl (B1604629) bromide>99:1 wikipedia.org

Oxazolidinone auxiliaries provide exceptional stereocontrol in aldol reactions, allowing for the simultaneous creation of two contiguous stereocenters. wikipedia.orgalfa-chemistry.com The high diastereoselectivity is explained by the Zimmerman-Traxler model, which posits a chair-like six-membered ring transition state. alfa-chemistry.comyoutube.com

The key steps are:

Enolate Formation: An N-acyl oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), and a hindered base like diisopropylethylamine (DIPEA). This generates a (Z)-enolate chelated to the Lewis acid. researchgate.netchem-station.com

Aldehyde Addition: The aldehyde is added, and it coordinates to the Lewis acid. The reaction proceeds through a highly organized, six-membered chair transition state. youtube.comchem-station.com

Stereodirection: The bulky substituent on the chiral auxiliary occupies a pseudo-equatorial position to minimize steric strain. This forces the substituent from the aldehyde (R') into an equatorial position as well, directing the nucleophilic attack of the enolate to one specific face of the aldehyde. youtube.comchem-station.com

This process reliably leads to the formation of the syn-aldol product with very high diastereoselectivity. alfa-chemistry.comchem-station.com Removal of the auxiliary then provides access to enantiomerically pure β-hydroxy acids or esters.

N-Acyl GroupLewis AcidAldehydeDiastereoselectivity (syn:anti)Reference
PropionylBu₂BOTfIsobutyraldehyde>99:1 chem-station.com
PropionylBu₂BOTfBenzaldehyde98:2 chem-station.com
AcetylTiCl₄Propionaldehyde95:5 researchgate.net

Precursor for Stereodefined β-Amino Alcohols

Beyond its role in forming other substituted oxazolidinones, the this compound scaffold is a direct precursor to stereodefined β-amino alcohols. nih.govdiva-portal.org The oxazolidinone ring is, in effect, a protected form of a 1,2-amino alcohol.

The synthesis of a target β-amino alcohol can be achieved through a sequence where the chloromethyl group is first transformed into a desired R-group via nucleophilic substitution. Subsequently, the oxazolidinone ring is cleaved. This cleavage can be accomplished under hydrolytic conditions (e.g., using a strong base like lithium hydroxide), which breaks the carbamate (B1207046) linkage to reveal the free β-amino alcohol. acs.orgresearchgate.net This approach is highly valuable as it allows the stereocenter at C-5 of the starting material to be directly incorporated into the final product, providing a reliable method for synthesizing these important structural motifs found in numerous pharmaceuticals and natural products. diva-portal.orgwestlake.edu.cn

Computational and Theoretical Investigations of Oxazolidinone Structures

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important method for investigating the electronic structure of many-body systems, including molecules. nih.govmdpi.com It is frequently used to predict molecular properties and reaction dynamics with a good balance of accuracy and computational cost. nih.govresearchgate.net

DFT calculations are instrumental in mapping the potential energy surfaces (PES) of chemical reactions. The PES provides a landscape of energy as a function of the geometric coordinates of the atoms, revealing the most likely pathways for a reaction to proceed. By identifying transition states—the highest energy points along a reaction coordinate—and intermediates, researchers can elucidate detailed reaction mechanisms. For instance, in reactions involving oxazolidinone derivatives, DFT can be used to model the approach of reactants, the formation and breaking of bonds, and the energies of all species involved. researchgate.net This allows for the theoretical prediction of reaction kinetics and thermodynamics. The study of potential energy surfaces can reveal complex reaction dynamics, such as bifurcations where a single transition state leads to multiple products. researchgate.net

A fundamental application of DFT is the determination of optimized molecular geometries, which correspond to the lowest energy arrangement of atoms in a molecule. nih.gov For 3-Benzyl-5-chloromethyl-2-oxazolidinone, DFT can predict bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric properties.

Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also readily performed using DFT. By calculating the relative energies of different conformers, the most stable conformation(s) can be identified. For molecules with flexible groups like the benzyl (B1604629) group in this compound, this analysis is key to understanding its behavior in different environments and its interaction with other molecules. The potential energy surface for rotation around specific bonds can be calculated to determine the energy barriers between different conformations. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, including methods like DFT and Hartree-Fock (HF), provide a detailed picture of the electronic and vibrational properties of molecules.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. researchgate.net This calculated spectrum can then be compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and wagging of different functional groups. researchgate.net For this compound, this would involve identifying the characteristic vibrations of the oxazolidinone ring, the carbonyl group, the C-Cl bond, and the benzyl substituent.

Below is a table showing a sample of theoretical vibrational frequencies for a related compound, 5-chloromethyl-2-oxazolidinone (B22413), calculated using DFT, alongside their experimental assignments.

Vibrational ModeTheoretical Frequency (cm⁻¹) (DFT)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
CH₂ Asymmetric Stretch303330213024
CH₂ Symmetric Stretch29402955-
C=O Stretch---
CH₂ Scissoring140813971414
CH₂ Wagging133713441341
C-O-C Deformation325--

Data is illustrative and based on calculations for 5-chloromethyl-2-oxazolidinone. researchgate.net

Molecular Modeling Approaches for Asymmetric Induction

Oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com Molecular modeling plays a crucial role in understanding the mechanism of asymmetric induction. By building computational models of the transition states of reactions involving chiral oxazolidinone derivatives, researchers can visualize and quantify the steric and electronic interactions that favor the formation of one stereoisomer over another. researchgate.net

For this compound, if used as a chiral auxiliary, molecular modeling could be employed to predict the diastereoselectivity of reactions such as aldol (B89426) additions, alkylations, or Diels-Alder reactions. These models help in rationalizing the observed stereoselectivity and in designing new, more effective chiral auxiliaries. The models can highlight key non-covalent interactions, such as steric hindrance or hydrogen bonding, that are responsible for directing the approach of a reactant to one face of the molecule.

Advanced Synthetic Applications and Analog Development

Utility in Complex Heterocyclic System Construction

The structural features of 3-benzyl-5-chloromethyl-2-oxazolidinone make it an ideal starting material for the synthesis of various intricate heterocyclic frameworks. The inherent chirality and the presence of multiple functional groups provide a platform for stereoselective reactions and further molecular elaboration.

Azasugars, which are polyhydroxylated alkaloids with a nitrogen atom in the ring instead of oxygen, represent an important class of compounds with significant biological activities. Chiral amino alcohols are key precursors for the synthesis of these sugar mimics. frontiersin.orgnih.govwestlake.edu.cnresearchgate.net Given that this compound is a protected form of a chiral amino alcohol, it stands as a potential precursor for the synthesis of azasugar structures. The C5 chloromethyl group can be converted to a hydroxymethyl group, and subsequent ring-opening and further manipulations could, in principle, lead to the formation of piperidine or pyrrolidine rings characteristic of azasugars.

While its direct application in the synthesis of azasugars is not extensively documented in readily available literature, its role as a chiral building block is well-established. nih.gov The development of synthetic routes to various heterocyclic systems often relies on the stereoselective functionalization of such chiral precursors.

The construction of ring-annulated, or fused, oxazolidinone systems is another area where this compound could serve as a key intermediate. Such fused heterocyclic systems are of interest in medicinal chemistry due to their rigid conformations, which can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of these structures could be envisioned through intramolecular cyclization reactions involving the nitrogen of the oxazolidinone ring or by functionalizing the C-4 and C-5 positions to build an additional ring system.

The utility of 5-chloromethyl-substituted oxazolidinones as strategic fragments is most prominently demonstrated in the synthesis of oxazolidinone-class antibiotics. nih.gov These compounds are crucial in combating multidrug-resistant Gram-positive bacteria. The core structure of these antibiotics often features an N-aryl-5-aminomethyl-2-oxazolidinone moiety.

In the synthesis of these bioactive scaffolds, the chloromethyl group at the C-5 position serves as a key electrophilic handle for introducing the necessary aminomethyl side chain. This is typically achieved through a nucleophilic substitution reaction with an appropriate nitrogen-containing nucleophile. For instance, in the synthesis of Linezolid analogues, a related compound, (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, is reacted with potassium phthalimide (B116566), followed by hydrazinolysis to unmask the primary amine. orientjchem.orggoogle.com This amine is then acylated to yield the final antibiotic. asianpubs.orgderpharmachemica.com

The following table illustrates the role of 5-chloromethyl-oxazolidinone derivatives in the synthesis of key intermediates for bioactive molecules.

PrecursorReagentResulting IntermediateApplication
(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinonePotassium Phthalimide(S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimideSynthesis of Linezolid orientjchem.orggoogle.com
(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinoneSodium Azide (B81097)(5R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinoneAlternative route to Linezolid intermediate derpharmachemica.com
3-Benzyl-2-phenyl-4(5H)-chloro-1,3-oxazolidineSubstituted Phenylhydrazine3-Benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidinesSynthesis of potential antihyperglycemic agents nih.gov

Design and Synthesis of Novel Oxazolidinone Analogues through Rational Structural Diversification

The this compound scaffold allows for extensive structural diversification to create novel analogues with potentially improved or new biological activities. Rational drug design strategies can be employed to modify different parts of the molecule.

The benzyl (B1604629) group on the nitrogen atom can be removed or replaced with other substituents to explore structure-activity relationships. The primary focus of diversification, however, is often the C-5 side chain, leveraging the reactivity of the chloromethyl group. A wide array of nucleophiles can be used to displace the chloride, introducing diverse functionalities. This approach has been extensively used in the development of new oxazolidinone antibiotics to overcome resistance and broaden the antibacterial spectrum. nih.gov

The synthesis of various Linezolid analogues demonstrates this principle. By acylating the key amine intermediate, (S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]amine, with different acid chlorides or activated carboxylic acids, a library of analogues with diverse C-5 side chains can be generated. asianpubs.org

The following table presents examples of structural diversification at the C-5 position of the oxazolidinone ring to generate novel bioactive analogues.

Core Oxazolidinone IntermediateAcylating/Alkylating AgentFinal Analogue Structure (Representative)Potential Biological Activity
(S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amineAcetic AnhydrideLinezolidAntibacterial google.com
(S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amineVarious Acid ChloridesN-[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-(substituted)amidesAntibacterial asianpubs.org
3-Benzyl-5-hydroxymethyl-2-oxazolidinoneThionyl ChlorideThis compoundSynthetic Intermediate prepchem.com
This compound3,5-Dimethylphenol3-Benzyl-5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-oneAnalogue of muscle relaxant Metaxalone nih.gov

Q & A

Q. Q1. What are the established synthetic routes for 3-Benzyl-5-chloromethyl-2-oxazolidinone, and how do reaction conditions influence yield?

Answer: The compound is synthesized via cyclization of chloromethyl-substituted precursors or functionalization of oxazolidinone scaffolds. Key steps include:

  • Chlorination : Using agents like phosphorus pentachloride (PCl₅) for introducing the chloromethyl group (e.g., as seen in oxazolidinone derivatives in ).
  • Benzylation : Employing benzyl halides under basic conditions (e.g., K₂CO₃) to install the benzyl group.
  • Cyclization : Acid- or base-catalyzed ring closure (e.g., using HCl or Et₃N).

Q. Critical Parameters :

ParameterOptimal RangeImpact on YieldReference
Temperature0–25°CHigher temps (>30°C) lead to side reactions (e.g., decomposition)
CatalystTriethylamineEnhances cyclization efficiency by neutralizing HCl byproducts
SolventDichloromethane (DCM)Polar aprotic solvents improve solubility of intermediates

Reference Synthesis :
A fluorinated analog in achieved 78% yield via benzylation at 0°C in DCM, followed by chlorination with PCl₅ .

Q. Q2. How can spectroscopic techniques (NMR, IR) differentiate this compound from structural analogs?

Answer:

  • ¹H NMR :
    • Benzyl protons: δ 7.2–7.4 ppm (multiplet, aromatic).
    • Chloromethyl group: δ 4.2–4.5 ppm (singlet, –CH₂Cl).
    • Oxazolidinone ring: δ 3.8–4.1 ppm (multiplet, –N–CH₂–).
  • ¹³C NMR :
    – Carbonyl (C=O): δ 165–170 ppm.
    – Chloromethyl carbon: δ 45–50 ppm.
  • IR : Strong C=O stretch at ~1750 cm⁻¹ and C–Cl stretch at ~650 cm⁻¹.

Q. Differentiation from Analogs :

  • Compare with ’s oxazolidinone derivatives (e.g., MM3300.08), where fluorinated analogs show distinct ¹⁹F NMR signals .
  • IR absence of S=O stretches (~1150 cm⁻¹) distinguishes it from thioxo analogs (e.g., ) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the stereochemical outcomes of this compound in asymmetric synthesis?

Answer: The compound acts as a chiral auxiliary in fluorinated systems (). Key mechanisms:

  • Steric Effects : The benzyl group creates a chiral environment, directing nucleophilic attack to the less hindered face.
  • Electronic Effects : The electron-withdrawing chloromethyl group stabilizes transition states via inductive effects.

Case Study :
In , fluorinated oxazolidinones achieved >90% enantiomeric excess (ee) in Diels-Alder reactions using TiCl₄ as a Lewis acid .

Q. Q4. How can researchers resolve contradictions in reported stability data for this compound under acidic conditions?

Answer: Contradictions arise from solvent polarity and temperature variations:

  • Stable in DCM : No decomposition at 25°C (pH 4–6) .
  • Unstable in Water : Hydrolysis occurs above pH 7, forming carboxylic acid derivatives ().

Q. Methodological Recommendations :

  • Use buffered solutions (pH 4–6) for reactions.
  • Monitor stability via HPLC (retention time shifts indicate degradation) .

Q. Q5. What advanced analytical methods quantify trace impurities in this compound?

Answer:

  • HPLC-MS : Detects chlorinated byproducts (e.g., ’s protocol for amide analogs).
  • X-ray Crystallography : Resolves structural ambiguities (e.g., ’s oxazolidinone derivatives).
  • Elemental Analysis : Confirms C/H/N/Cl ratios (deviation >0.3% indicates impurities) .

Q. Q6. How does this compound participate in multicomponent reactions (MCRs) for heterocycle synthesis?

Answer: The chloromethyl group acts as an electrophilic site in MCRs:

  • Example : Reacts with amines and aldehydes to form imidazolidinones (similar to ’s thiazolidinone synthesis).
  • Catalyst : Use CuI/Et₃N to accelerate coupling (70–80% yield reported for analogous systems) .

Data Contradiction Analysis

Q. Q7. Why do some studies report divergent yields for benzylation of 5-chloromethyl-2-oxazolidinone scaffolds?

Answer: Variations stem from:

  • Benzyl Halide Purity : Impurities (e.g., benzyl alcohol) reduce reactivity.
  • Base Selection : K₂CO₃ vs. NaH affects deprotonation efficiency (NaH gives higher yields but risks side reactions).

Resolution : Pre-dry reagents and validate halide purity via GC-MS .

Q. Q8. How can researchers validate conflicting spectral data for oxazolidinone derivatives?

Answer:

  • Cross-Validate : Compare with structurally characterized analogs (e.g., ’s MM3300.08).
  • Computational Modeling : DFT calculations predict NMR/IR spectra (e.g., Gaussian09 at B3LYP/6-31G* level) .

Methodological Recommendations

Q. Q9. What protocols ensure reproducible synthesis of this compound on a milligram scale?

Answer:

  • Stepwise Purification :
    • Column chromatography (SiO₂, hexane/EtOAc 3:1).
    • Recrystallization from ethanol/water (1:5).
  • Quality Control :
    – Melting point: 112–114°C (deviation >2°C indicates impurities).
    – TLC: Rf = 0.4 (hexane/EtOAc 3:1) .

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